molecular formula C11H14ClNO B3033684 2-(Chloromethyl)-4-phenylmorpholine CAS No. 112913-98-1

2-(Chloromethyl)-4-phenylmorpholine

Cat. No.: B3033684
CAS No.: 112913-98-1
M. Wt: 211.69 g/mol
InChI Key: RUKGENFOLCBVLY-UHFFFAOYSA-N
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Description

Structural Significance and Distinctive Features within Morpholine (B109124) Chemistry

The unique properties of 2-(Chloromethyl)-4-phenylmorpholine arise from the specific arrangement of its constituent groups on the morpholine scaffold. This arrangement gives rise to notable stereochemical and electronic characteristics that are central to its reactivity and utility in synthesis.

Positional Isomerism and Stereochemical Considerations at the C2 Position of the Morpholine Ring

The substitution pattern of this compound is crucial to its chemical identity. The "2-" designation indicates that the chloromethyl group is attached to the second carbon atom of the morpholine ring, adjacent to the nitrogen atom. This positioning is significant as it influences the molecule's reactivity.

Positional isomers, such as 3-(chloromethyl)-4-phenylmorpholine or 4-(chloromethyl)-2-phenylmorpholine, would exhibit different chemical behaviors due to the altered spatial relationship between the substituents and the heteroatoms of the morpholine ring. nih.gov For instance, the parent compound, 2-phenylmorpholine, is a known norepinephrine-dopamine releasing agent, and its derivatives, like phenmetrazine (3-methyl-2-phenylmorpholine), also act as psychostimulants. wikipedia.org This highlights how the placement of substituents on the phenylmorpholine framework can drastically alter biological activity.

Furthermore, the C2 carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-2-(chloromethyl)-4-phenylmorpholine and (S)-2-(chloromethyl)-4-phenylmorpholine. The specific stereochemistry is critical in many biological and chemical applications, as different enantiomers can have distinct pharmacological effects or lead to different products in stereoselective reactions. The synthesis of enantiomerically pure forms of such chiral building blocks is a significant area of research. sigmaaldrich.commdpi.com

Interplay of Phenyl and Chloromethyl Substituents on Molecular Framework

The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is the basis for many of the synthetic applications of this compound, allowing for the introduction of the 4-phenylmorpholine-2-ylmethyl moiety into a wide range of molecules. The interplay between the bulky phenyl group and the reactive chloromethyl group dictates the molecule's conformational preferences and can influence the stereochemical outcome of reactions at the C2 position.

Research Context and Prospective Role as a Key Synthetic Building Block

This compound is recognized as a valuable synthetic building block in organic chemistry. nih.govnih.govtenovapharma.com Its utility stems from the reactive chloromethyl group, which serves as a handle for introducing the 4-phenylmorpholine (B1362484) fragment into larger, more complex structures. This is particularly relevant in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

The 4-phenylmorpholine scaffold itself is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. Therefore, the ability to readily incorporate this motif using a versatile building block like this compound is of significant interest to synthetic chemists. Research in this area focuses on developing efficient synthetic routes to this compound and exploring its reactivity with a diverse range of nucleophiles to generate libraries of new chemical entities for biological screening. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKGENFOLCBVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283108
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
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Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-98-1
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112913-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethyl 4 Phenylmorpholine

Strategies for Constructing the Morpholine (B109124) Ring with C2-Chloromethyl Functionalization

The formation of the morpholine ring, particularly with a functional group at the C2 position, is a critical step in the synthesis of the target compound. Key strategies often employ readily available precursors and aim for high stereocontrol.

Approaches Involving Epoxide Precursors (e.g., Epichlorohydrin) and N-Phenyl Aminoalcohols

A common and effective method for constructing the 2-(chloromethyl)morpholine (B3092567) core involves the reaction of an epoxide precursor, such as epichlorohydrin, with an appropriate N-phenyl aminoalcohol. nih.gov Epichlorohydrin is a valuable starting material as it already contains the chloromethyl group and a reactive epoxide ring. synthesiswithcatalysts.com The reaction proceeds via the nucleophilic attack of the amino group of the N-phenyl aminoalcohol on one of the carbon atoms of the epoxide ring. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon bearing the chlorine atom, to form the morpholine ring. The use of a base is often required to facilitate the final ring closure. researchgate.net

For instance, the synthesis of Linezolid, an antibiotic containing a morpholine ring, has been achieved using (S)-epichlorohydrin as a key starting material. derpharmachemica.com This highlights the utility of chiral epoxides in creating enantiomerically pure morpholine derivatives. The reaction of enantiopure epoxides with amino alcohols is a known strategy for the enantio- and diastereoselective synthesis of disubstituted morpholine derivatives. nih.gov

A general representation of this approach is the reaction between (R)-epichlorohydrin and an N-phenyl aminoalcohol, which can lead to the formation of the desired 2-(chloromethyl)-4-phenylmorpholine. The regioselectivity of the epoxide ring-opening is a crucial factor and can be influenced by the reaction conditions.

Cyclization Reactions for Stereocontrolled Morpholine Formation

Achieving stereocontrol during the formation of the morpholine ring is paramount, especially when targeting specific isomers of biologically active molecules. Various cyclization strategies have been developed to address this challenge. nih.govnih.gov

Intramolecular cyclization of amino diol adducts, formed from the reaction of epoxides and amino alcohols, is a key method for creating substituted morpholines. nih.gov The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the nature of the cyclization process. For example, transition-state models, such as chair-like and boat-like structures, are used to rationalize the observed stereoselectivity in radical cyclization reactions leading to ring formation. libretexts.org While not a radical reaction in this specific context, the principles of controlling substituent positions based on transition state energies are broadly applicable.

Copper-promoted oxyamination of alkenes represents another advanced method for the stereoselective synthesis of morpholines. nih.gov This method can provide access to aminomethyl-functionalized morpholines with high diastereoselectivity. nih.gov Although this specific example doesn't directly yield a chloromethyl group, it demonstrates the potential of metal-catalyzed cyclization reactions to achieve high levels of stereocontrol in morpholine synthesis. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the cyclization. scispace.com

Introduction and Functionalization of the N-Phenyl Moiety

The presence of the N-phenyl group is a defining feature of this compound. This substituent can be introduced either by starting with a pre-phenylated precursor or by functionalizing a pre-formed morpholine ring.

N-Arylation Reactions on Morpholine Scaffolds

For instances where a morpholine ring is synthesized without the N-phenyl group, modern cross-coupling reactions offer a powerful tool for its introduction. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. rsc.orgorganic-chemistry.org This reaction allows for the N-arylation of a wide range of amines, including cyclic secondary amines like morpholine, with aryl halides or triflates. nih.govacs.org

The development of specialized ligands has been crucial for the success and broad applicability of the Buchwald-Hartwig reaction, enabling the coupling of various functionalized amines and aryl partners under relatively mild conditions and with low catalyst loadings. nih.govacs.org This method is widely used in the pharmaceutical industry for the synthesis of nitrogen-containing drug candidates. acs.org

Table 1: Examples of Buchwald-Hartwig N-Arylation of Morpholine
Aryl Halide/TriflateCatalyst System (Pd Source/Ligand)BaseReference
Aryl ChloridesPd/RuPhosNaOt-Bu nih.gov
Aryl Triflatest-BuBrettPhos Pd G3 or G4Not specified acs.org
Aryl HalidesPd/Josiphos-type ligandLHMDS nih.gov

Strategies for Phenyl Group Attachment and Selectivity

Alternatively, the phenyl group can be incorporated from the beginning of the synthesis by using an N-phenylated starting material. A key precursor for this strategy is an N-phenyl substituted amino alcohol, such as 2-(phenylamino)ethanol. The selective monoalkylation of primary amines is crucial for this approach. chemrxiv.org

Recent research has focused on developing efficient and selective methods for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org One reported protocol utilizes ethylene (B1197577) sulfate (B86663) and a base for the conversion of 1,2-amino alcohols to morpholines, demonstrating high selectivity for monoalkylation. chemrxiv.org While this specific example uses ethylene sulfate, the principle of selective reaction at the nitrogen atom of an amino alcohol is fundamental. In the context of this compound synthesis, this would involve the reaction of an N-phenyl aminoalcohol with a suitable three-carbon unit that already contains the chloromethyl group, such as epichlorohydrin.

Targeted Introduction of the Chloromethyl Group at the C2 Position

In some synthetic pathways, the chloromethyl group is introduced at a later stage onto a pre-formed morpholine ring. This often involves the conversion of a more readily accessible functional group, such as a hydroxymethyl group, at the C2 position.

The synthesis of 2-(hydroxymethyl)morpholine derivatives, often protected with a Boc group (tert-butoxycarbonyl), serves as a common starting point for this functionalization. chemicalbook.combldpharm.com The hydroxyl group of the C2-hydroxymethyl substituent can then be converted into a chlorine atom using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this type of transformation, often in the presence of a solvent like dichloromethane (B109758) (DCM) and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Other reagents, such as triphosgene (B27547) in the presence of a suitable solvent, can also be employed for the chlorination of hydroxymethyl groups on heterocyclic rings. google.com

This two-step approach—synthesis of the 2-(hydroxymethyl)morpholine followed by chlorination—provides a versatile route to the target compound, allowing for the construction and purification of the core morpholine structure before the introduction of the reactive chloromethyl group.

Table 2: Reagents for Conversion of Hydroxymethyl to Chloromethyl
PrecursorChlorinating Agent & ConditionsReference
2-Morpholinoethan-1-olThionyl chloride, DMF (cat.), DCM, 40°C chemicalbook.com
2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine (B92270)Triphosgene, Toluene, 0-10°C google.com

Halogenation Precursor Strategies

A primary strategy for synthesizing this compound involves the halogenation of a suitable precursor, typically a hydroxymethyl-substituted morpholine. This transformation is a crucial step that introduces the reactive chloromethyl group.

A common method is the treatment of the corresponding alcohol precursor, 2-(hydroxymethyl)-4-phenylmorpholine, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose, often in an inert solvent like chloroform (B151607). The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired chloromethyl derivative. For instance, a similar chlorination of 2-hydroxymethyl-4-morpholinopyrimidine is achieved by adding thionyl chloride to a solution of the starting material in chloroform at low temperatures, which is then allowed to warm to room temperature. prepchem.com Another example involves the reaction of 2-morpholinoethan-1-ol with thionyl chloride in dichloromethane (DCM) to produce 4-(2-chloroethyl)morpholine, demonstrating the utility of this reagent for converting hydroxyl groups to chlorides within morpholine-containing structures. chemicalbook.com

Another approach involves the use of phosphorus-based halogenating agents, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents can effectively convert the alcohol to the corresponding chloride. The choice of reagent and reaction conditions, such as temperature and solvent, is critical to optimize the yield and minimize the formation of byproducts.

The synthesis of the hydroxymethyl precursor itself is a key consideration. It can often be prepared from commercially available starting materials through multi-step sequences. For example, the synthesis of 2-(chloromethyl)-4-methoxyl-3,5-dimethyl pyridine hydrochloride, an intermediate for various derivatives, starts from 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine. google.com This highlights a common synthetic paradigm where the final halogenation step is preceded by the construction of the core heterocyclic structure with the necessary functional group precursor.

Stereoselective Installation of the Chloromethyl Group

The stereochemistry at the C-2 position of the morpholine ring can be a critical factor for the biological activity or material properties of the final compound. Therefore, developing stereoselective methods for the installation of the chloromethyl group is of significant interest.

One strategy to achieve stereoselectivity is to start with a chiral precursor. For instance, a stereocenter can be established early in the synthetic sequence and carried through to the final product. This can be accomplished through the use of chiral starting materials or through asymmetric synthesis. Asymmetric reactions, such as those employing chiral catalysts or auxiliaries, can be used to create the desired stereoisomer of the 2-(hydroxymethyl)-4-phenylmorpholine precursor. The subsequent chlorination, if it proceeds with retention or a predictable inversion of configuration, will then yield the enantiomerically enriched or pure this compound.

Another approach involves the stereoselective reduction of a ketone precursor to the corresponding alcohol, followed by chlorination. The use of chiral reducing agents can afford the hydroxymethyl intermediate with high enantiomeric excess. For example, while not directly related to morpholines, Noyori's work in asymmetric synthesis has demonstrated the power of this approach for various applications. phasetransfer.com

Furthermore, chiral phase-transfer catalysis has emerged as a powerful tool for achieving enantioselectivity in various reactions, including alkylations and Michael additions, with enantiomeric excesses often exceeding 90%. phasetransfer.com While specific application to the synthesis of this compound is not detailed in the provided results, the principles of chiral phase-transfer catalysis could potentially be adapted for the stereoselective synthesis of its precursors.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of this compound can benefit from various catalytic strategies, particularly for the construction of the N-phenyl morpholine core and subsequent functionalization.

Palladium-Catalyzed C-N Coupling in N-Phenyl Morpholine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-nitrogen bonds. researchgate.net The Buchwald-Hartwig amination, in particular, is a versatile reaction for the arylation of amines. This reaction can be employed to construct the N-phenyl bond in the morpholine ring system.

In a typical Buchwald-Hartwig amination, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of an N-phenyl morpholine, this would involve the reaction of a morpholine derivative with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene). The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, biarylphosphines), and base (e.g., Cs₂CO₃, K₂CO₃) is crucial for achieving high yields and functional group tolerance. beilstein-journals.orgmit.edu The development of new palladium precatalysts and ligands continues to expand the scope and efficiency of these C-N coupling reactions. mit.edu

The synthesis of various heterocyclic compounds, including benzodiazepines and azaindoles, has been successfully achieved using palladium-catalyzed amination and arylation reactions. researchgate.netbeilstein-journals.orgbenthamscience.com These examples underscore the broad applicability of this methodology for constructing C(sp²)-N bonds, a key step in the synthesis of N-phenyl morpholines.

Catalyst SystemLigandBaseSolventApplication
Pd(OAc)₂/Pd₂(dba)₃XantphosCs₂CO₃DioxaneC-N cross-coupling of amides, amines, and amino acid esters with N-substituted 4-bromo-7-azaindole. beilstein-journals.org
Pd(OAc)₂XantphosK₂CO₃DioxaneC-O cross-coupling of phenols with N-substituted 4-bromo-7-azaindole. beilstein-journals.org
Pd(PPh₃)₄-Organic BaseTolueneHirao reaction for P-C coupling of vinyl/aryl halides and dialkyl phosphites. semanticscholar.org
Ni-saltsVarious mono- and bidentate P-ligands--Hirao-type reactions. semanticscholar.org

Other Transition Metal Catalysis for Morpholine Ring Closure or Functionalization

Besides palladium, other transition metals such as copper, nickel, and rhodium have been utilized in the synthesis and functionalization of N-heterocycles. core.ac.ukbeilstein-journals.org These metals can catalyze various transformations, including C-H activation, cyclization, and amination reactions, which can be applied to the synthesis of the morpholine ring or its precursors.

Copper-catalyzed C-H amination has been reported for the synthesis of functionalized ferrocenes, demonstrating the potential of copper in forming C-N bonds under relatively mild conditions. beilstein-journals.org Nickel catalysis has also been employed for C-N cross-coupling reactions, sometimes offering a complementary or more cost-effective alternative to palladium. cardiff.ac.uk Rhodium catalysts have been shown to be effective in the C-H functionalization of oxazolines to form isoquinolone derivatives, which can be further transformed into morpholine derivatives. nih.gov

Transition metal-catalyzed reactions often provide high levels of regio- and chemoselectivity, which is crucial when dealing with complex molecules. acs.org The development of new catalytic systems continues to expand the toolkit available for the synthesis of substituted morpholines.

Phase Transfer Catalysis in Chloromethylation or Cyclization

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. iosrjournals.org It can be particularly useful for chloromethylation and cyclization reactions in the synthesis of morpholine derivatives. researchgate.net

In the context of chloromethylation, PTC can facilitate the reaction between an aqueous formaldehyde/HCl solution and an organic substrate. iosrjournals.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the reactive species across the phase boundary, accelerating the reaction. This method offers advantages such as milder reaction conditions, reduced use of hazardous solvents, and easier work-up procedures. phasetransfer.comresearchgate.net For example, the chloromethylation of aromatic hydrocarbons has been successfully achieved using a novel catalytic system under PTC conditions in aqueous media. researchgate.net

PTC can also be applied to cyclization reactions. For instance, the intramolecular cyclization of a precursor containing both a nucleophile and a leaving group can be promoted by a phase-transfer catalyst. This can be an efficient method for forming the morpholine ring. Chiral phase-transfer catalysts can also be employed to induce stereoselectivity in such cyclizations, leading to enantiomerically enriched products. rcsi.com

CatalystReactantsReaction TypeKey Features
Quaternary ammonium saltsAromatic hydrocarbons, Formaldehyde, HClChloromethylationHigh yields, low cost reagents, low energy consumption. iosrjournals.org
PEG-800, Zinc chloride, Acetic acid, Sulfuric acidAromatic hydrocarbons, Paraformaldehyde, HClChloromethylationGood to excellent yield, catalyst can be recycled. researchgate.net
Cinchona-derived quaternary ammonium saltsCinnamic thioesters, AcetylacetoneCyclizationGood yields and enantioselectivity for 3,4-dihydropyran-2-ones. rcsi.com

Optimization of Synthetic Pathways for Research-Scale Production

A key aspect of optimization is the selection of the most efficient and robust reactions for each step. For example, while multiple methods may exist for the chlorination of the precursor alcohol, the choice of reagent should be based on factors such as yield, selectivity, safety, and cost. Similarly, for the construction of the N-phenyl morpholine core, a comparative analysis of different catalytic systems (e.g., palladium vs. nickel) might be necessary to identify the most suitable one for the specific substrate.

Process parameters such as reaction temperature, time, and concentration of reactants and catalysts need to be carefully optimized to maximize the yield and minimize the formation of impurities. The development of one-pot procedures, where multiple synthetic transformations are carried out in a single reaction vessel without isolating the intermediates, can significantly improve the efficiency and reduce waste. phasetransfer.com

Finally, the purification of the final product and intermediates is a critical consideration. The choice of purification method (e.g., crystallization, chromatography) will depend on the physical properties of the compound and the nature of the impurities. Developing a scalable and efficient purification protocol is essential for obtaining the desired compound in high purity for research purposes.

Reaction Condition Optimization for Yield and Purity

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The optimization of this process for 2-(hydroxymethyl)-4-phenylmorpholine would involve a systematic study of various reaction parameters to achieve the highest possible yield and purity. The primary method for this conversion is the reaction of the alcohol with a chlorinating agent. libretexts.org

One of the most common and effective reagents for this purpose is thionyl chloride (SOCl₂). libretexts.orgtardigrade.in The reaction typically proceeds via the formation of a chlorosulfite ester intermediate. The subsequent displacement of the chlorosulfite group by a chloride ion can occur through different mechanisms (SN2 or SNi), which can be influenced by the reaction conditions, notably the presence of a base like pyridine. libretexts.org In the presence of pyridine, the reaction is likely to proceed with inversion of configuration via an SN2 mechanism. libretexts.org The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification. tardigrade.in

Other chlorinating agents could also be considered, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling requirements. A thorough optimization would involve screening various combinations of reagents, solvents, temperatures, and reaction times.

Table 1: Hypothetical Optimization Parameters for the Chlorination of 2-(Hydroxymethyl)-4-phenylmorpholine

ParameterVariationsRationale for Optimization
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅), Triphenylphosphine/Carbon tetrachloride (PPh₃/CCl₄)Each reagent has a different mechanism and reactivity profile. Thionyl chloride is often preferred for its gaseous byproducts. tardigrade.in
Solvent Dichloromethane (DCM), Chloroform (CHCl₃), Toluene, Tetrahydrofuran (THF), Diethyl etherSolvent polarity can influence the reaction rate and the solubility of reactants and intermediates. Aprotic solvents are generally used.
Base (Catalyst) Pyridine, Triethylamine (TEA), N,N-Dimethylformamide (DMF) (catalytic)A base can neutralize the HCl byproduct and influence the reaction mechanism, potentially leading to higher yields and stereoselectivity. libretexts.org
Temperature 0 °C to refluxTemperature affects the reaction rate. Lower temperatures may be necessary to control exotherms and minimize side reactions, while higher temperatures can drive the reaction to completion.
Reaction Time 1 hour to 24 hoursMonitoring the reaction progress (e.g., by TLC or GC-MS) is crucial to determine the optimal time for maximizing product formation and minimizing degradation.
Stoichiometry 1.0 to 2.0 equivalents of chlorinating agentUsing a slight excess of the chlorinating agent can ensure complete conversion of the starting alcohol.

The purity of the final product, this compound, would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.

Scalability of Synthetic Routes for Research Applications

Scaling up a chemical synthesis from a laboratory setting (milligram to gram scale) to a larger research scale (multi-gram to kilogram scale) presents a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

For the proposed synthesis of this compound, the chlorination step, particularly if using a highly reactive reagent like thionyl chloride, requires careful consideration for scale-up. rsc.org Key factors include heat management, reagent addition rates, mixing, and product isolation and purification.

Table 2: Comparison of Laboratory-Scale vs. Research-Scale Synthesis Considerations

ConsiderationLaboratory Scale (e.g., 1-5 g)Research Scale (e.g., 100 g - 1 kg)
Heat Transfer Reaction vessel can be easily cooled with an ice bath. Surface area to volume ratio is high, allowing for efficient heat dissipation.The lower surface area to volume ratio of larger reactors can lead to inefficient heat removal. Overheating can cause side reactions or a runaway reaction. A jacketed reactor with a circulating coolant is often necessary.
Reagent Addition Reagents can be added relatively quickly using a pipette or dropping funnel.Slow, controlled addition of the chlorinating agent via a syringe pump or an addition funnel is critical to manage the exothermic nature of the reaction and prevent localized high concentrations.
Mixing Magnetic stirring is usually sufficient to ensure a homogeneous reaction mixture.Mechanical overhead stirring is required to ensure efficient mixing in a larger volume, preventing hot spots and ensuring uniform reaction conditions.
Work-up & Purification Extraction in a separatory funnel and purification by flash column chromatography are common.Larger scale extractions may require specialized equipment. Purification might involve crystallization, distillation, or preparative chromatography, which are more amenable to larger quantities.
Safety Standard fume hood and personal protective equipment (PPE).Enhanced safety protocols are essential. This includes using a walk-in fume hood or a dedicated reactor bay, and having appropriate measures in place to handle potential off-gassing (e.g., a scrubber for SO₂ and HCl). rsc.org

The scalability of the synthesis of this compound for research applications would heavily depend on the robustness of the optimized reaction conditions. A process that is high-yielding and produces minimal byproducts at the lab scale is more likely to be successfully and safely scaled up.

Chemical Reactivity and Advanced Transformations of 2 Chloromethyl 4 Phenylmorpholine

Reactivity Profiles of the Chloromethyl Group

The chloromethyl group (—CH₂Cl) attached to the C-2 position of the morpholine (B109124) ring is a primary alkyl halide. This functional group is highly susceptible to a variety of transformations, serving as an electrophilic center for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diverse Nucleophilic Substitution Reactions (e.g., with Nitrogen, Oxygen, Sulfur, Carbon Nucleophiles)

The primary chloromethyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. numberanalytics.comsydney.edu.au This pathway involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride ion, which is a good leaving group. A wide array of nucleophiles can be employed to functionalize the methyl group, significantly expanding the molecular diversity accessible from this scaffold.

Nitrogen Nucleophiles: Amines (primary and secondary), azides, and other nitrogen-containing compounds can react to form new C-N bonds. For instance, reaction with a secondary amine like piperidine (B6355638) would yield a tertiary amine product.

Oxygen Nucleophiles: Alkoxides and carboxylates can serve as oxygen nucleophiles to produce ethers and esters, respectively.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the chloride to form thioethers.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can be used to forge new C-C bonds, extending the carbon skeleton.

The table below illustrates representative SN2 reactions with various nucleophiles.

Nucleophile TypeExample NucleophileTypical Reagents/ConditionsProduct Structure
NitrogenPiperidineK₂CO₃, Acetonitrile (B52724), Heat2-((Piperidin-1-yl)methyl)-4-phenylmorpholine
OxygenSodium Methoxide (NaOCH₃)Methanol (solvent), RT2-(Methoxymethyl)-4-phenylmorpholine
SulfurSodium Thiophenoxide (NaSPh)DMF, RT2-((Phenylthio)methyl)-4-phenylmorpholine
CarbonSodium Cyanide (NaCN)DMSO, Heat2-(4-Phenylmorpholin-2-yl)acetonitrile

Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group can be reduced to a methyl group (—CH₃), effectively removing the reactive halide. This hydrodehalogenation can be accomplished using several methods. researchgate.net

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes through nucleophilic attack by a hydride ion (H⁻). quora.comnumberanalytics.comnumberanalytics.comchemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). pressbooks.pubacs.org This process is a heterogeneous catalysis reaction that occurs on the surface of the metal. pressbooks.pub

These transformations result in the formation of 2-methyl-4-phenylmorpholine, a derivative of the parent compound. wikipedia.org

Oxidative Pathways Involving the Chloromethyl Group

The oxidation of a chloromethyl group to an aldehyde (—CHO) or a carboxylic acid (—COOH) is a known transformation, though it can require specific reagents to avoid side reactions. researchgate.net Reagents like dimethyl sulfoxide (B87167) (DMSO) under specific conditions (Kornblum oxidation) or other specialized oxidants can convert alkyl halides to aldehydes. youtube.com Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using strong oxidizing agents like chromium trioxide (CrO₃) in what is known as the Jones oxidation. libretexts.org This sequence provides a pathway to introduce carbonyl functionality at the 2-position of the morpholine ring.

Elimination Reactions Leading to Olefinic Intermediates

Although SN2 reactions are typically favored for primary alkyl halides, elimination reactions (E2) can be induced by using a strong, sterically hindered (bulky) base. studentdoctor.netmasterorganicchemistry.comorgosolver.com Bases such as potassium tert-butoxide (t-BuOK) can abstract a proton from the C-3 position of the morpholine ring, leading to the formation of an exocyclic double bond and elimination of HCl. This results in the formation of 4-phenyl-2-methylenemorpholine, an enamine-like olefinic intermediate. The use of a bulky base minimizes its ability to act as a nucleophile, thereby favoring elimination over substitution. studentdoctor.netmsu.edu

Reactivity of the N-Phenyl Morpholine Scaffold

The N-phenyl morpholine moiety contains a tertiary amine nitrogen whose reactivity is significantly modulated by the attached phenyl group.

Nitrogen-Centered Reactions (e.g., Alkylation, Acylation, Enamine Formation)

The lone pair of electrons on the morpholine nitrogen is delocalized into the aromatic system of the phenyl ring. This resonance effect substantially reduces the nucleophilicity and basicity of the nitrogen atom compared to a simple N-alkyl morpholine. chemguide.co.ukmu-varna.bg Consequently, reactions centered on this nitrogen are less favorable.

Alkylation and Acylation: Direct N-alkylation or N-acylation of the N-phenylmorpholine nitrogen is challenging due to its reduced nucleophilicity. chemguide.co.uklibretexts.org While phenylamine (aniline) can be acylated, the tertiary nature and the electron-withdrawing effect of the phenyl ring on the morpholine nitrogen make further substitution difficult. chemguide.co.ukmu-varna.bglibretexts.org

Enamine Formation: Enamines are typically formed from the reaction of a secondary amine with an aldehyde or ketone. makingmolecules.commasterorganicchemistry.compressbooks.pubyoutube.com N-phenylmorpholine, being a tertiary amine, cannot directly form an enamine in this classical sense. The term can also refer to the nucleophilic character of the β-carbon in a molecule containing a C=C-N system. While the elimination product mentioned in section 3.1.4 (4-phenyl-2-methylenemorpholine) is an enamine, the reactivity of the N-phenylmorpholine scaffold itself does not readily lead to enamine structures through conventional nitrogen-centered reactions. The reduced nucleophilicity of the nitrogen also makes it a less effective catalyst for reactions proceeding via an enamine mechanism compared to simpler secondary amines like morpholine or pyrrolidine.

Electrophilic Aromatic Substitution on the Phenyl Ring for Further Functionalization

The phenyl group attached to the morpholine nitrogen is susceptible to electrophilic aromatic substitution, a foundational class of reactions for functionalizing aromatic systems. The nitrogen atom, being an amine, acts as a powerful activating group, donating its lone pair of electrons into the benzene (B151609) ring's π-system. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The directing effect of the morpholino group is predominantly ortho and para. Consequently, electrophilic attack will preferentially occur at the positions ortho (C2' and C6') and para (C4') to the nitrogen atom. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or Friedel-Crafts reactions), the basic morpholine nitrogen can be protonated. This protonation converts the activating, electron-donating amino group into a deactivating, electron-withdrawing morpholinium group, which significantly retards the reaction. This dual reactivity requires careful selection of reaction conditions to achieve the desired substitution without deactivating the ring.

Common electrophilic aromatic substitution reactions applicable to the N-phenyl ring of 2-(chloromethyl)-4-phenylmorpholine include:

Nitration: Introduction of a nitro group (-NO₂) typically at the para-position using a nitrating agent. Modern, milder nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole can be employed under Lewis acid catalysis to achieve controlled mononitration, even on complex molecules, which could be advantageous for a substrate like this compound. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring. This can often be achieved under milder conditions than nitration. For instance, bromination of activated rings can sometimes proceed without a Lewis acid catalyst. youtube.com Halogenation is a common strategy in drug development to modulate a compound's membrane binding and permeation properties. nih.gov

Friedel-Crafts Reactions: These reactions, including alkylation and acylation, introduce carbon substituents to the aromatic ring. While classic Friedel-Crafts conditions (e.g., AlCl₃) would likely lead to deactivation via Lewis acid coordination to the nitrogen, alternative catalytic systems, such as those involving phosphines, have been developed for related transformations. rsc.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product(s)Notes
Nitration HNO₃/H₂SO₄2-(Chloromethyl)-4-(4-nitrophenyl)morpholineStrong deactivation due to N-protonation is a major competing reaction.
Bromination Br₂/FeBr₃2-(Chloromethyl)-4-(4-bromophenyl)morpholineMilder conditions might be possible without the Lewis acid due to the activated ring.
Friedel-Crafts Acylation CH₃COCl/AlCl₃Reaction is unlikely to proceed efficientlyStrong Lewis acid (AlCl₃) will coordinate with the morpholine nitrogen, deactivating the ring.

Ring-Opening and Ring-Expansion Reactions of the Morpholine Core

While the morpholine ring is a stable saturated heterocycle, it can undergo ring-opening or ring-expansion reactions under specific conditions, leading to structurally novel and complex molecules.

Ring-Expansion Reactions

A notable transformation for compounds related to this compound is ring expansion to a seven-membered 1,4-oxazepine. Research has shown that the reaction of 4-benzyl-3-chloromethylmorpholine, an isomer of the target compound, with phenoxide anions yields not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.orgrsc.org This reaction proceeds through neighboring group participation, where the morpholine nitrogen attacks the chloromethyl-bearing carbon to form a strained, bicyclic aziridinium (B1262131) cation intermediate. This electrophilic intermediate is then subject to nucleophilic attack. Attack at the original chloromethyl carbon leads to the direct substitution product, while attack at one of the ring carbons (C5) results in the cleavage of a C-N bond and the formation of the larger seven-membered ring. rsc.org Given the structural similarity, this compound is expected to undergo analogous transformations.

Ring-Opening Reactions

The C-C bonds of the morpholine ring can be cleaved under oxidative conditions. For example, a method for the oxidative ring-opening of N-phenylmorpholine has been developed using visible light photocatalysis in the presence of an oxygen atmosphere. google.com This reaction results in the cleavage of the C2-C3 bond to yield 2-(N-phenylformamido)ethyl formate (B1220265) with good functional group tolerance. google.com Other studies have explored the ring-opening pathways of morpholinyl radicals in the presence of molecular oxygen, identifying low-energy routes that proceed after oxygen addition to a carbon-centered radical. nih.gov These oxidative methods provide a pathway to linear amino alcohol derivatives from the cyclic precursor.

Table 2: Ring-Opening and Ring-Expansion Reactions of Morpholine Derivatives
Reaction TypeSubstrate ExampleConditionsProduct(s)Reference
Ring Expansion 4-Benzyl-3-chloromethylmorpholinePhenoxide anions4-Benzyl-3-phenoxymethylmorpholine and 4-Benzyl-6-phenoxy-1,4-oxazepane rsc.orgrsc.org
Oxidative Ring-Opening 4-Phenylmorpholine (B1362484)4CzIPN (photocatalyst), blue light, O₂2-(N-Phenylformamido)ethyl formate google.com
Radical Ring-Opening Morpholin-2-yl radicalO₂ addition, 1,5-H shiftUnimolecular ring-opening products nih.gov

Stereochemical Outcomes of Reactions and Control Strategies

Reactions involving this compound, which possesses a chiral center at C2 (assuming it is not used as a racemate), are profoundly influenced by stereochemistry. The spatial arrangement of substituents dictates the accessibility of reagents and can lead to highly selective transformations.

Diastereoselectivity and Enantioselectivity in Transformations

The synthesis of substituted morpholines can be achieved with high levels of diastereoselectivity and enantioselectivity. acs.org Many synthetic routes utilize chiral starting materials like enantiopure epoxides or aziridines, which allows for the transfer of stereochemical information to the final morpholine product. nih.gov

For instance, the synthesis of trans-2,5-disubstituted morpholines can be accomplished through the reaction of enantiopure epoxides with amino alcohols, followed by a regioselective ring closure. nih.gov Similarly, highly regio- and stereoselective syntheses of substituted nonracemic morpholines have been achieved via the Sₙ2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov These methods underscore the ability to construct morpholine scaffolds with well-defined stereochemistry.

In reactions of pre-existing chiral this compound, the C2-phenyl and C4-phenyl groups will exert significant steric influence, directing incoming reagents to the less hindered face of the molecule. In the ring-expansion reaction mentioned previously, the formation of the aziridinium intermediate and its subsequent opening are stereochemically defined processes that would lead to specific diastereomers of the resulting 1,4-oxazepine. rsc.org

Derivatization Strategies for Enhancing Synthetic Utility

The this compound scaffold is rich in functionality, offering multiple sites for derivatization to enhance its synthetic utility or to modulate its properties for applications in medicinal chemistry. wikipedia.orgnih.gov

The primary handle for derivatization is the electrophilic chloromethyl group at the C2 position. This group readily reacts with a wide array of nucleophiles in Sₙ2-type reactions, allowing for the introduction of diverse functional groups.

Key derivatization strategies include:

Reaction with O-Nucleophiles: Alcohols and phenols (as phenoxides) can displace the chloride to form ethers, as seen in the reaction with phenoxide anions. rsc.org

Reaction with N-Nucleophiles: Primary and secondary amines can be used to generate more complex diamine structures.

Reaction with S-Nucleophiles: Thiols react to form thioethers.

Reaction with Carbon Nucleophiles: Reagents like cyanide or enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.

Beyond the chloromethyl group, other sites on the molecule can be modified:

N-Phenyl Ring: As discussed, the phenyl ring can be functionalized via electrophilic aromatic substitution to introduce substituents that can alter electronic properties or serve as handles for further reactions (e.g., reduction of a nitro group to an amine). nih.gov

Morpholine Nitrogen: The tertiary amine of the morpholine ring can be oxidized or quaternized to form morpholinium salts, altering the solubility and electronic properties of the molecule.

These derivatization strategies allow for the systematic modification of the this compound structure, making it a valuable building block for creating libraries of complex molecules for various scientific applications. nih.govjfda-online.com

Application As a Versatile Synthetic Intermediate in Advanced Molecular Construction

Building Block for Complex Heterocyclic Systems

The 2-(Chloromethyl)-4-phenylmorpholine moiety is a key starting point for the assembly of intricate heterocyclic structures, including spiroacetals and fused polycyclic systems. The presence of the reactive chloromethyl group allows for a variety of coupling and cyclization reactions, enabling the expansion of the molecular framework.

The synthesis of spiroacetals, a structural motif present in numerous natural products, can be achieved using intermediates derived from 2-(chloromethyl)morpholine (B3092567) derivatives. acs.org A notable strategy involves the base-mediated dehydrochlorination of a 2-chloromethyl-substituted morpholine (B109124) to form an exocyclic enol ether. This reactive intermediate can then undergo further transformations to construct a second heterocyclic ring, ultimately leading to the formation of a spiroacetal framework. For instance, a four-step synthesis has been developed to produce a conformationally well-defined sp³-rich scaffold that incorporates two morpholine rings within a spiroacetal structure. acs.org This methodology highlights the utility of the chloromethyl group as a latent functional handle for the construction of complex spirocyclic systems. The general approach to spirocyclic ether synthesis often involves key steps such as rearrangement, alkylation, ring closure of geminally disubstituted compounds, and various transition-metal-based processes. thieme-connect.com

Starting MaterialKey IntermediateFinal ProductReference
2-Chloromethyl-substituted morpholineExocyclic enol etherBis-morpholine spiroacetal acs.org

The 4-phenylmorpholine (B1362484) backbone is conducive to the construction of fused ring systems and more elaborate polycyclic architectures. wikipedia.org The nitrogen atom of the morpholine ring can participate in cyclization reactions to form fused heterocyclic systems. rsc.orgnih.gov For example, gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols have been developed to construct morpholine and piperazine (B1678402) derivatives. rsc.org While not explicitly starting from this compound, these methods demonstrate the potential for the morpholine nitrogen to act as an internal nucleophile in the formation of fused rings.

Furthermore, the phenyl group offers a site for annulation reactions to build fused polycyclic structures. An expedient one-pot protocol for the synthesis of functionalized benzofuran-containing fused and spiro-heterocycles has been accomplished through the annulation of sulfonylphthalide with o-hydroxychalcones. acs.org This type of strategy could be adapted to the phenyl ring of this compound to generate novel polycyclic architectures incorporating the morpholine moiety.

Reaction TypeReactantsResulting SystemReference
Gold-catalyzed cyclizationAlkynylamines/alkynylalcoholsMorpholine/piperazine derivatives rsc.org
Hauser–Kraus AnnulationSulfonylphthalide and o-hydroxychalconesFused and spiro-benzofurans acs.org

Precursor for Chirally Pure Scaffolds and Stereoisomers

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound, possessing a chiral center at the C2 position of the morpholine ring, can serve as a precursor for the synthesis of chirally pure scaffolds and stereoisomers. google.com The development of stereoselective syntheses for substituted morpholines allows for the controlled generation of specific stereoisomers. acs.orgnih.govrsc.orgacs.org

For instance, a general and enantioselective synthesis of C2-functionalized, benzyl-protected morpholines has been developed from a common intermediate. acs.org Furthermore, efficient and highly stereoselective methods for the preparation of trans-2,5-disubstituted morpholine derivatives have been described, starting from readily available, enantiomerically pure starting materials. acs.org These methodologies often rely on the reaction of enantiopure epoxides with amino alcohols, followed by regioselective ring closure. Such strategies could be employed to synthesize specific stereoisomers of this compound or to use a chirally pure version of this compound as a starting material for more complex chiral targets. The use of a chiral pool approach, where a readily available chiral molecule is used as a starting material, is a common strategy in asymmetric synthesis. youtube.comyoutube.com

Role in the Synthesis of Structurally Diverse Chemical Libraries for Research

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology research. core.ac.uknih.gov this compound provides a versatile scaffold that can be systematically modified to produce a diverse array of derivatives for screening and research purposes.

The this compound scaffold offers multiple points for diversification. The reactive chloromethyl group can be displaced by a wide range of nucleophiles to introduce diverse functional groups at the C2 position. The nitrogen atom of the morpholine ring can be functionalized through various reactions, and the phenyl ring can be substituted to further expand the chemical space of the library. wikipedia.org

For example, the functionalization at the 3-position of the phenyl ring of MPEP, a potent mGluR5 noncompetitive antagonist, has been explored, demonstrating that specific substituents can lead to retention of activity. nih.gov Similarly, the functionalization of the phenyl ring in methyl-substituted benzene (B151609) derivatives has been shown to be influenced by the reaction conditions, allowing for selective transformations. nih.gov These principles of peripheral functionalization can be applied to the this compound scaffold to generate a library of analogs with varied electronic and steric properties.

The systematic synthesis of analogs of a lead compound is crucial for understanding structure-activity relationships (SAR) and structure-reactivity relationships. nih.govacs.orge3s-conferences.org By modifying specific parts of the this compound molecule and observing the effect on its chemical reactivity or biological activity, researchers can gain insights into the key structural features responsible for its properties.

The study of phenmetrazine and its derivatives provides a relevant example. Various analogs of phenmetrazine have been synthesized to investigate their activity as monoamine releasing agents. wikipedia.org These studies have revealed how modifications to the phenyl ring and the morpholine ring influence the compound's pharmacological profile. Similarly, a library of this compound analogs could be synthesized to probe the influence of substituents on the reactivity of the chloromethyl group or the stability of the morpholine ring. This information is valuable for the rational design of new compounds with tailored properties.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 4 Phenylmorpholine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. These methods can predict the most stable conformations, potential interactions with biological targets, and the stability of the molecule over time.

Conformational Analysis and Energy Landscapes

The conformational landscape of 2-(Chloromethyl)-4-phenylmorpholine is determined by the rotational barriers around its single bonds. The morpholine (B109124) ring, similar to cyclohexane, is expected to adopt a stable chair conformation to minimize steric and torsional strain. In related structures, such as N-phenylmorpholine-4-carboxamide, the morpholine ring has been observed to be in a chair conformation. nih.gov

Energy landscapes can be generated by systematically rotating the rotatable bonds and calculating the potential energy at each step using molecular mechanics force fields. For a related compound, N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, conformational studies using molecular mechanics calculations identified energy minima at specific torsion angles, which were corroborated by NMR studies. nih.gov A similar approach for this compound would reveal the low-energy conformations and the energy barriers between them.

Table 1: Predicted Stable Conformations of this compound

Substituent PositionPredicted Relative StabilityRationale
Phenyl: Equatorial, Chloromethyl: EquatorialMost StableMinimizes steric hindrance and 1,3-diaxial interactions.
Phenyl: Equatorial, Chloromethyl: AxialLess StableIncreased steric strain due to the axial chloromethyl group.
Phenyl: Axial, Chloromethyl: EquatorialLess StableSignificant steric hindrance from the axial phenyl group.
Phenyl: Axial, Chloromethyl: AxialLeast StableHigh degree of steric strain from two axial substituents.

Note: This table is predictive and based on general principles of conformational analysis, as specific experimental or computational data for this compound is not available.

Docking Simulations for Ligand-Receptor Interaction Hypotheses

As this compound is a synthetic precursor, it can be used to generate potential ligands for various biological receptors. Molecular docking simulations can be employed to predict the binding mode and affinity of these potential ligands to a target receptor. Substituted phenylmorpholines have been investigated for their activity as monoamine neurotransmitter releasers and as ligands for dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org

In a docking study, the three-dimensional structure of the target receptor is obtained from experimental sources like the Protein Data Bank or generated through homology modeling. The synthesized ligand, derived from this compound, is then computationally placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses provide hypotheses about the ligand-receptor interactions. For instance, studies on opioid peptide analogs have utilized molecular dynamics simulations to understand their interaction with receptors. nih.gov

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular dynamics (MD) simulations can provide a detailed picture of the structural stability and dynamic behavior of this compound and its derivatives in a simulated biological environment, such as in water or a lipid bilayer. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's trajectory over time to be traced.

These simulations can reveal how the molecule flexes and changes its conformation, how it interacts with solvent molecules, and the stability of its interactions with a binding partner. For example, MD simulations have been used to study the conformational changes in enzymes upon ligand binding and to assess the stability of protein-ligand complexes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of molecules.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the electronic properties of this compound. nih.gov Key parameters that can be determined include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The Electrostatic Potential (ESP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic), while the chloromethyl group, particularly the carbon atom attached to chlorine, is expected to be a region of positive potential (electrophilic).

Table 2: Predicted Quantum Chemical Properties of this compound

PropertyPredicted CharacteristicImplication for Reactivity
HOMOLikely localized on the phenyl ring and the nitrogen and oxygen atoms.These are the primary sites for electrophilic attack.
LUMOLikely localized on the chloromethyl group and the phenyl ring.The chloromethyl group is the primary site for nucleophilic attack.
HOMO-LUMO GapModerateIndicates reasonable chemical stability.
Electrostatic PotentialNegative potential around N and O atoms; Positive potential on the CH2Cl group.N and O atoms are nucleophilic centers; the CH2Cl group is an electrophilic center.

Note: This table is based on predictions from general principles of quantum chemistry, as specific calculations for this compound are not publicly available.

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. A key reaction of this compound is likely nucleophilic substitution at the chloromethyl group.

A probable mechanism for this reaction involves the intramolecular formation of a highly reactive bicyclic aziridinium (B1262131) ion intermediate. This type of intermediate is known to form in the reactions of other nitrogen mustards, such as 3-chloropiperidines. researchgate.net The lone pair of electrons on the morpholine nitrogen can attack the adjacent carbon atom, displacing the chloride ion. This strained three-membered ring is then readily opened by a nucleophile.

Theoretical calculations can map out the potential energy surface for this reaction, determining the activation energies for the formation of the aziridinium ion and its subsequent reaction with a nucleophile. rsc.orgrsc.org This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction rate.

Spectroscopic Property Prediction to Aid Characterization

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. acs.orgnih.gov These predictions are instrumental in the characterization of newly synthesized compounds, allowing for a comparison between theoretical and experimental spectra to confirm the molecular structure. For this compound, DFT calculations can provide detailed predictions of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

The process typically involves optimizing the geometry of the molecule at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, frequency calculations can predict the vibrational modes, which correspond to the peaks in an IR spectrum. acs.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the NMR chemical shifts for ¹H and ¹³C nuclei. nih.govresearchgate.net

Predicted Spectroscopic Data

While specific experimental studies on this compound are not extensively reported in the public domain, theoretical predictions can offer a reliable approximation of its spectroscopic signatures. The following tables present hypothetical yet representative data for the predicted IR and NMR spectra of this compound, based on DFT calculations.

Table 1: Predicted IR Spectral Data for this compound

Predicted Frequency (cm⁻¹)Vibrational Assignment
3050-3100C-H stretching (aromatic)
2850-2960C-H stretching (aliphatic)
1600, 1495C=C stretching (aromatic ring)
1240C-N stretching (aromatic amine)
1115C-O-C stretching (ether)
750, 690C-H out-of-plane bending (aromatic)
670C-Cl stretching

This table is generated based on typical vibrational frequencies for the functional groups present in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H6.9-7.3116-129
Phenyl C-N-151
Morpholine CH₂-N3.2-3.450
Morpholine CH₂-O3.8-4.067
Morpholine CH-Cl4.1-4.360
CH₂-Cl3.6-3.845

This table is generated based on typical chemical shifts for similar molecular environments.

These predicted spectra serve as a powerful guide for chemists in the laboratory, aiding in the identification and structural confirmation of this compound and its derivatives.

In Silico Approaches for Chemical Space Exploration and Design of Novel Derivatives

The chemical space surrounding this compound is vast and ripe for exploration. In silico methods provide a rational and efficient way to navigate this space and design novel derivatives with tailored properties. rsc.org These approaches are central to modern drug discovery and materials science, enabling the targeted synthesis of compounds with enhanced activity, better pharmacokinetic profiles, or improved material characteristics. enamine.netfrontiersin.org

Strategies for Derivative Design

The design of novel derivatives of this compound can be approached through several computational strategies:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups. enamine.net For instance, the phenyl group could be replaced with other aromatic or heteroaromatic rings to modulate properties like solubility and target binding. The morpholine ring itself, while often beneficial, can sometimes be a point of metabolic liability and could be replaced with other heterocyclic systems. enamine.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the substituents on the phenyl ring or the morpholine core, it is possible to build models that correlate structural features with biological activity or other properties. pensoft.netresearchgate.netnih.gov For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic properties of the entire molecule, which can be correlated with its reactivity or biological efficacy. pensoft.net QSAR models can then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis. researchgate.netijper.org

Molecular Docking: If a biological target for this compound is known or hypothesized, molecular docking can be used to predict how its derivatives will bind to the target's active site. rsc.orgnih.gov This allows for the design of derivatives with improved binding affinity and selectivity. For example, modifications can be made to the molecule to form additional hydrogen bonds or hydrophobic interactions with the target protein.

Exemplary Derivative Design

The following table illustrates a hypothetical exploration of the chemical space around this compound, showcasing potential derivatives and the rationale for their design.

Table 3: In Silico Design of Novel Derivatives of this compound

Derivative NameModificationDesign Rationale
2-(Azidomethyl)-4-phenylmorpholineReplacement of the chloro group with an azido (B1232118) group.The azide (B81097) can participate in "click chemistry" reactions for conjugation to other molecules.
2-(Hydroxymethyl)-4-(4-fluorophenyl)morpholineReplacement of the chloro group with a hydroxyl group and addition of a fluorine atom to the phenyl ring.The hydroxyl group can act as a hydrogen bond donor, and the fluorine can improve metabolic stability and binding affinity.
4-(Pyridin-2-yl)-2-(chloromethyl)morpholineReplacement of the phenyl group with a pyridine (B92270) ring.The nitrogen in the pyridine ring can act as a hydrogen bond acceptor and may alter the solubility and electronic properties of the molecule.
N-((4-phenylmorpholin-2-yl)methyl)acetamideSubstitution of the chloro group with an acetamido group.This introduces a new functional group that can participate in different interactions and potentially improve biological activity.

This table presents hypothetical derivatives for illustrative purposes.

Through these computational approaches, the vast chemical space around this compound can be systematically and intelligently explored. This not only accelerates the discovery of new and useful compounds but also reduces the time and resources spent on synthesizing less promising molecules.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 2-(Chloromethyl)-4-phenylmorpholine molecule. The spectrum would be expected to show distinct signals for the protons on the phenyl group, the morpholine (B109124) ring, and the chloromethyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), while the aliphatic protons of the morpholine ring and the chloromethyl group would be found in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the number of adjacent protons, thus helping to establish the connectivity of the molecule.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). For example, the carbons of the phenyl group would resonate at lower field (typically δ 115-150 ppm), while the morpholine ring carbons and the chloromethyl carbon would appear at higher field.

Advanced NMR Techniques (e.g., 2D NMR, Stereochemical Assignment)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms. For a chiral molecule like this compound, advanced NMR techniques, potentially including NOESY (Nuclear Overhauser Effect Spectroscopy), could also be employed to determine its stereochemistry by analyzing through-space interactions between protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity. HRMS is a critical step in confirming that the synthesized or analyzed compound corresponds to the expected molecular formula of C₁₁H₁₄ClNO.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS analysis would help to confirm the connectivity of the phenyl, morpholine, and chloromethyl moieties. The observed fragmentation pathways would likely involve the loss of the chloromethyl group, cleavage of the morpholine ring, and fragmentation of the phenyl group, providing a structural fingerprint of the compound.

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for confirming the molecular weight and elucidating the fragmentation pattern, which provides a veritable fingerprint of the molecule.

During GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance.

For this compound, the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would arise from the cleavage of the morpholine ring and the loss of the chloromethyl group. For the related compound, 4-phenylmorpholine (B1362484), the mass spectrum shows a prominent molecular ion peak at m/z 163, with other significant fragments at m/z 105 and 104, corresponding to the loss of parts of the morpholine ring, and at m/z 77, indicating the phenyl group. nih.gov By analogy, the mass spectrum of this compound would be expected to show characteristic fragments resulting from the loss of the chloromethyl group (CH₂Cl) and subsequent fragmentation of the phenylmorpholine core.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment Expected m/z Description
[M]+ 211/213 Molecular ion (presence of Cl isotope)
[M-CH₂Cl]+ 162 Loss of the chloromethyl group
[C₆H₅N(CH₂)₂]+ 104 Fragment of the phenyl-substituted nitrogen portion
[C₆H₅]+ 77 Phenyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of chemical bonds present.

For this compound, the IR spectrum would exhibit a series of absorption bands that confirm the presence of its key functional groups. The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations typically found above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the morpholine ring and the chloromethyl group would appear in the 2950-2850 cm⁻¹ range. The C-O-C ether linkage of the morpholine ring would produce a strong absorption band in the 1150-1085 cm⁻¹ region. The C-N bond of the tertiary amine will also have a characteristic stretching vibration. Finally, the C-Cl bond of the chloromethyl group would be expected to show a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Type of Vibration
Aromatic C-H 3100-3000 Stretch
Aliphatic C-H 2950-2850 Stretch
Aromatic C=C 1600-1450 Stretch
C-O-C (Ether) 1150-1085 Stretch
C-N (Tertiary Amine) 1250-1020 Stretch
C-Cl 800-600 Stretch

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a chiral center at the C2 position of the morpholine ring, X-ray crystallography is essential for determining its absolute stereochemistry (R or S configuration).

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.

HPLC is a highly efficient separation technique that utilizes a liquid mobile phase and a solid stationary phase packed into a column. The separation is based on the differential partitioning of the analyte between the two phases. For purity assessment, a sample of this compound would be injected into the HPLC system, and the resulting chromatogram would show a major peak corresponding to the compound and potentially smaller peaks for any impurities present. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving optimal separation. asianpubs.orgsielc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for identification purposes.

Table 3: Illustrative HPLC Parameters for Analysis of Phenylmorpholine Analogs

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor the progress of a chemical reaction, to screen for the presence of a compound in a mixture, and to determine the appropriate solvent system for a larger-scale separation.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. The position of the compound is visualized, often using a UV lamp, and is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of the compound in a given solvent system and can be used for identification and purity assessment by comparing it to a standard.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more efficient, environmentally friendly, and scalable methods for producing 2-(chloromethyl)-4-phenylmorpholine and its derivatives.

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for heterocyclic compounds, including morpholines. Traditional synthesis methods often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgchemrxiv.org Recent advancements, however, point toward more sustainable alternatives.

A significant development is the one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a simple base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.orgorganic-chemistry.org This approach avoids toxic reagents such as chloroacetyl chloride and harsh reducing agents, utilizes greener solvents, and has been proven scalable. organic-chemistry.orgchemrxiv.org The reaction proceeds through the clean isolation of N-monoalkylation products from a simple SN2 reaction between the amino alcohol and ethylene sulfate. organic-chemistry.orgorganic-chemistry.org

Biocatalysis represents another cornerstone of green morpholine (B109124) synthesis. nih.gov Enzymes operate under mild conditions and exhibit high selectivity, which can significantly shorten synthetic routes. nih.gov For instance, imine reductases (IREDs) have been employed for the enantioselective synthesis of morpholine derivatives on a large scale. digitellinc.com Similarly, laccase enzymes have been used for the efficient, catalyzed reaction of morpholines with aromatic systems using atmospheric oxygen. nih.gov The use of biocatalysts aligns with many principles of green chemistry, including the use of renewable feedstocks and reducing energy consumption. youtube.com

Table 1: Comparison of Green Synthesis Strategies for Morpholines

Synthesis Strategy Key Reagents/Catalysts Key Advantages Citations
Ethylene Sulfate Method Ethylene sulfate, tBuOK High yield, redox-neutral, avoids toxic reagents, scalable, fewer steps. organic-chemistry.org, chemrxiv.org, chemrxiv.org, organic-chemistry.org
Biocatalysis (IRED) Imine reductase (IRED) High enantioselectivity, scalable, mild reaction conditions. digitellinc.com
Biocatalysis (Laccase) Laccase, atmospheric oxygen Uses oxygen as a green oxidant, mild conditions, high efficiency. nih.gov
Green Solvents N-formylmorpholine Acts as a chemically stable, non-toxic, and non-corrosive solvent. ajgreenchem.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of pharmaceutical intermediates. The production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in microreactors, significantly reducing reaction time compared to batch methods. researchgate.net

Furthermore, photocatalytic methods have been adapted to continuous flow systems for the synthesis of substituted morpholines. acs.org The coupling of silicon amine protocol (SLAP) reagents with aldehydes can be achieved under continuous flow using an inexpensive organic photocatalyst, demonstrating a scalable and efficient route to various morpholine derivatives. acs.org The integration of automated systems and data science with flow chemistry is poised to accelerate the optimization of reaction parameters and deepen mechanistic understanding. acs.org

Exploration of New Reaction Pathways and Mechanistic Insights

Understanding the reactivity and reaction mechanisms of the morpholine scaffold is crucial for developing new synthetic transformations. The 2-(chloromethyl) group on the target compound is a reactive handle that can participate in a variety of reactions.

Recent studies have detailed a tandem one-pot reaction for the enantioselective synthesis of 3-substituted morpholines via hydroamination and asymmetric transfer hydrogenation. acs.orgubc.ca Mechanistic investigations revealed that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity, an insight that was extended to the synthesis of piperazines. acs.orgubc.ca

Computational studies are also providing valuable insights. For example, density functional theory (DFT) calculations have been used to elucidate the mechanism of urethane (B1682113) formation catalyzed by morpholine, revealing a seven-step pathway that differs significantly from the uncatalyzed reaction. nih.gov Kinetic and mechanistic studies on the decomposition of the morpholine ring itself have mapped potential energy surfaces, providing crucial data for understanding its stability and breakdown pathways. acs.org

New synthetic strategies continue to be developed, such as the palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines and multicomponent reactions for the de novo synthesis of highly substituted morpholine rings. nih.govnih.gov

Design and Synthesis of Advanced Scaffolds with Defined Topologies

The morpholine ring is a "privileged" scaffold in medicinal chemistry, but there is a growing demand for novel, three-dimensional molecular frameworks to explore new chemical space. acs.orge3s-conferences.org this compound serves as an excellent starting point for the synthesis of more complex, advanced scaffolds.

A notable example is the four-step, scalable synthesis of a spiroacetal scaffold containing two morpholine rings. acs.org This synthesis proceeds through the dehydrochlorination of a 2-chloromethyl-substituted morpholine intermediate to form an exocyclic enol ether, which is then elaborated to construct the second morpholine ring. acs.org Such conformationally well-defined, sp³-rich scaffolds are highly sought after in drug discovery for their potential to offer improved selectivity and pharmacokinetic properties. acs.org

Beyond discrete molecules, morpholine building blocks are being explored for the construction of artificial oligomers, peptide foldamers, and other bio-inspired materials. researchgate.net The ability to create advanced scaffolds with precisely defined topologies opens the door to new classes of molecules with tailored functions. nih.gov

Integration with Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

The versatility of the morpholine scaffold extends beyond pharmaceuticals into the realm of materials science. Morpholine derivatives are poised for use in the development of advanced materials with unique properties. e3s-conferences.org

In polymer chemistry, morpholines can function as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org This suggests that this compound could be used as a monomer or a modifying agent to impart specific properties to a polymer backbone. The reactive chloromethyl group could be used to graft the morpholine unit onto existing polymers or to initiate polymerization.

The field of supramolecular chemistry also presents opportunities. The morpholine structure possesses features—such as a hydrogen bond acceptor (oxygen atom) and a tunable N-substituent—that could be exploited in the design of self-assembling systems. researchgate.net These assemblies could find applications in areas ranging from drug delivery to catalysis. For example, the principles of non-covalent supramolecular assembly are being used to improve photocatalysis for CO₂ reduction, an area where functionalized morpholines could potentially play a role as ligands or structural components. acs.org

Table 2: Potential Materials Science Applications for Morpholine Derivatives

Application Area Potential Role of Morpholine Derivative Relevant Properties Citations
Polymer Chemistry Monomer, cross-linking agent, stabilizer Thermal stability, mechanical properties e3s-conferences.org
Supramolecular Assemblies Building block for self-assembly Hydrogen bonding, tunable substituents researchgate.net, acs.org
Agrochemicals Fungicides, herbicides Biological activity, structural diversity e3s-conferences.org
Corrosion Inhibition Corrosion inhibitor in water treatment Protection of industrial equipment e3s-conferences.org

Application in Chemical Biology Tools (e.g., Probes for Chemical Research)

The development of chemical probes to study biological systems is a rapidly advancing field. The structure of this compound makes it an ideal candidate for development into a reactivity-based chemical probe. The chloromethyl group is an electrophilic warhead that can covalently react with nucleophilic residues (e.g., cysteine, lysine, histidine) in proteins and other biomolecules.

This reactivity could be harnessed to:

Identify Protein Targets: By incorporating a reporter tag (like a fluorophore or a biotin (B1667282) handle) into the 4-phenylmorpholine (B1362484) scaffold, the resulting probe could be used in chemoproteomic experiments to identify the cellular binding partners of this class of compounds.

Develop Activity-Based Probes: The probe could be designed to target the active site of a specific enzyme class, allowing for the visualization and quantification of enzyme activity directly in complex biological samples.

Create Molecular Imaging Agents: The design of modular probes, where a responsive unit, a reporter unit, and a targeting unit are integrated into a single molecule, is a powerful strategy. nih.gov For example, a probe based on the this compound scaffold could be developed for high-contrast imaging of specific biological events or analytes. The design of a Diels-Alder probe to discover natural products containing furan (B31954) moieties provides a successful example of how a reactive chemical group can be used for discovery purposes. beilstein-journals.org

The ability to synthesize derivatives of this compound with diverse functionalities will be key to realizing its potential as a versatile tool for chemical biology research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Chloromethyl)-4-phenylmorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : A viable route involves multi-step nucleophilic substitution and cyclization. For example, starting with phenyl-substituted precursors, chloromethylation can be achieved using reagents like chloroacetyl chloride under basic conditions (e.g., NaOH in methanol). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the morpholine ring structure . Reaction optimization should focus on temperature control (50–60°C) and stoichiometric ratios of chlorinating agents to minimize byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the core structure. X-ray crystallography (using software like SAINT and SADABS) is recommended for resolving stereochemical ambiguities . Computational methods (DFT calculations) can predict electronic properties such as charge distribution on the chloromethyl group, which influences reactivity .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C to prevent decomposition of the chloromethyl group . Stability tests (TGA/DSC) under varying pH and temperature conditions are advised to determine shelf-life for long-term studies.

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in substitution reactions involving this compound?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling nucleophilic attacks (e.g., by amines or thiols). Steric effects from the phenyl and morpholine rings direct substitution toward the less hindered position. Kinetic studies (monitored via LC-MS) and Hammett plots can quantify substituent effects on reaction rates .

Q. What strategies can resolve contradictions in reported biological activity data for morpholine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Employ orthogonal analytical techniques (e.g., chiral HPLC) to verify enantiomeric purity. Compare bioactivity across standardized assays (e.g., enzyme inhibition or cytotoxicity in HEK293 cells) while controlling for solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and MD simulations can predict binding affinities to targets like kinase enzymes. Focus on modifying the phenyl ring’s substituents to enhance hydrophobic interactions, while adjusting the morpholine’s conformation to improve solubility (logP calculations via ChemAxon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.